molecular formula C8H15N5O2 B8575363 tert-Butyl (2-methyl-2H-tetraazol-5-yl)methylcarbamate

tert-Butyl (2-methyl-2H-tetraazol-5-yl)methylcarbamate

Cat. No. B8575363
M. Wt: 213.24 g/mol
InChI Key: YALYSJRYXRSCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157457B2

Procedure details

To a stirred solution of Intermediate 36 (1.0 g) in dichloromethane (35 ml) and methanol (10 ml) at 22° C. under nitrogen was added dropwise 10% trimethylsilyldiazomethane in hexane (12.0 ml). The mixture was stirred for 2 h at 22° C. before acetic acid (2 ml) was added dropwise and the solvents were evaporated in vacuo. The crude residue was purified by Biotage flash column chromatography on silica gel (90 g cartridge), eluting with 10% cyclohexane in ether. The fractions for the first eluting isomer were combined and the solvents evaporated in vacuo to give the title compound as pale yellow crystals (0.487 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[N:4][N:3]=[N:2]1.[CH3:15][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>ClCCl.CO.CCCCCC>[CH3:15][N:3]1[N:2]=[N:1][C:5]([CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])=[N:4]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=NN=C1CNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by Biotage flash column chromatography on silica gel (90 g cartridge)
WASH
Type
WASH
Details
eluting with 10% cyclohexane in ether
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=N1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.487 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.